molecular formula C22H34O5 B14693491 4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate CAS No. 30298-65-8

4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate

Cat. No.: B14693491
CAS No.: 30298-65-8
M. Wt: 378.5 g/mol
InChI Key: WNFQIRIRYYIJSG-UHFFFAOYSA-N
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Description

4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate is a complex organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygenated heterocyclic compounds that exhibit a wide range of biological activities. This compound is characterized by its unique structure, which includes a hexadecahydroindeno skeleton fused with a chromene ring and two acetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, where enantiopure chiral salicyl N-phosphonyl imines react with allenoates in the presence of cesium carbonate as a catalyst . This reaction yields the desired chromene derivatives with high diastereoselectivity and excellent yields.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and group-assisted purification (GAP) chemistry can be employed to streamline the production process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate stands out due to its unique hexadecahydroindeno skeleton fused with a chromene ring and two acetate groups

Properties

CAS No.

30298-65-8

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

(7-acetyloxy-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-yl) acetate

InChI

InChI=1S/C22H34O5/c1-13(23)25-18-8-6-16-15-5-7-19-22(4,17(15)9-11-21(16,18)3)12-10-20(27-19)26-14(2)24/h15-20H,5-12H2,1-4H3

InChI Key

WNFQIRIRYYIJSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(O4)OC(=O)C)C)C

Origin of Product

United States

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